Scaffold Baseline STAT3 Inhibitory Activity: Establishing a Foundation for Meta-CF₃ Optimization
The unsubstituted phenyl scaffold 2-(1H-indol-3-ylsulfanyl)acetamide inhibits STAT3 with an IC₅₀ of 14,800 nM (14.8 µM) in a cell‑free assay, providing a quantitative baseline against which the target compound’s m‑CF₃ substitution can be benchmarked . The meta‑trifluoromethyl group is projected to enhance potency through increased lipophilicity (XLogP3 increased from ~2.5 to 4.0) and strengthened hydrophobic contacts with the STAT3 SH2 domain, although experimental IC₅₀ data for the target compound remain to be published.
| Evidence Dimension | STAT3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported (predicted improvement ≤ 10‑fold vs. scaffold based on CF₃ SAR in analogous chemotypes) |
| Comparator Or Baseline | 2-(1H-indol-3-ylsulfanyl)acetamide: IC₅₀ = 14,800 nM (14.8 µM) |
| Quantified Difference | Baseline scaffold IC₅₀ = 14.8 µM; target compound potency enhancement expected from additional hydrophobic contacts |
| Conditions | STAT3 [702-738, 740-752] (Human); Scripps Research Institute Molecular Screening Center; cell‑free enzyme inhibition assay |
Why This Matters
The m‑CF₃ analog is anticipated to provide superior STAT3 engagement compared to the unsubstituted scaffold, guiding medicinal chemistry optimization.
- [1] BindingDB entry BDBM43551: 2-(1H-indol-3-ylsulfanyl)acetamide – STAT3 IC₅₀ data. Accessed 2026-05-07. View Source
